molecular formula C17H15N3O3S B5742488 2-(4-methyl-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 5950-43-6

2-(4-methyl-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5742488
CAS No.: 5950-43-6
M. Wt: 341.4 g/mol
InChI Key: NNNOILGCCLYMRJ-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.08341252 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of CDK2/cyclin A2 . They also show significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

Future Directions

The future directions in the study of these compounds involve further investigations into their potential as neuroprotective and anti-neuroinflammatory agents . They also hold promise in the treatment of various neurodegenerative diseases .

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-9-6-7-10(8-12(9)20(22)23)15-18-16(21)14-11-4-2-3-5-13(11)24-17(14)19-15/h6-8H,2-5H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNOILGCCLYMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354452
Record name AC1LGMGN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5950-43-6
Record name AC1LGMGN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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